![molecular formula C17H14N4 B14344373 10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline CAS No. 105689-07-4](/img/structure/B14344373.png)
10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline is a heterocyclic compound that belongs to the class of pyridazinoquinoxalines This compound is characterized by its fused ring structure, which includes a pyridazine ring and a quinoxaline ring The presence of a methyl group at the 10th position and a phenyl group at the 3rd position further defines its chemical structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline typically involves the condensation of appropriate precursors. One common method involves the reaction of 3-phenylquinoxaline-2-carboxaldehyde with hydrazine hydrate, followed by cyclization with methyl iodide. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinoxaline derivatives with various functional groups.
Reduction: Dihydro derivatives with reduced aromaticity.
Substitution: Functionalized pyridazinoquinoxalines with diverse substituents.
科学研究应用
10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for anticancer and antimicrobial agents.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Industrial Applications: Employed as a precursor in the synthesis of complex organic compounds and polymers.
作用机制
The mechanism of action of 10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline involves its interaction with specific molecular targets. In medicinal applications, it may act by:
Inhibiting Enzymes: Binding to active sites of enzymes, thereby inhibiting their activity.
Intercalating with DNA: Inserting between DNA base pairs, disrupting replication and transcription processes.
Modulating Receptors: Interacting with cellular receptors, altering signal transduction pathways.
相似化合物的比较
Similar Compounds
- 3-Phenyl-5,10-dihydropyridazino[4,3-b]quinoxaline
- 2-Phenyl-10-methyl-2,3-dihydropyridazino[4,5-b][1,4]benzothiazin-1,4-dione
- 3-Aryl-2,3-dihydropyridazino[4,5-b][1,4]benzothiazine
Uniqueness
10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline is unique due to its specific substitution pattern and fused ring structure. This uniqueness contributes to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different pharmacological properties and electronic characteristics, making it a valuable compound for further research and development.
属性
CAS 编号 |
105689-07-4 |
|---|---|
分子式 |
C17H14N4 |
分子量 |
274.32 g/mol |
IUPAC 名称 |
10-methyl-3-phenyl-5H-pyridazino[4,3-b]quinoxaline |
InChI |
InChI=1S/C17H14N4/c1-21-16-10-6-5-9-13(16)18-15-11-14(19-20-17(15)21)12-7-3-2-4-8-12/h2-11,18H,1H3 |
InChI 键 |
ZYOSZVDHMIGFTG-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2NC3=CC(=NN=C31)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


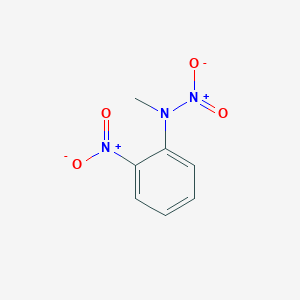
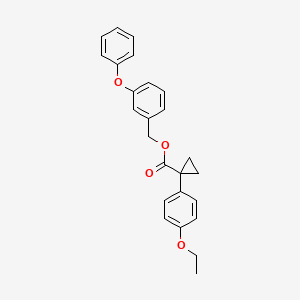
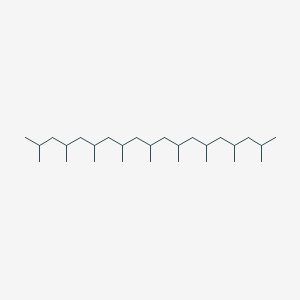
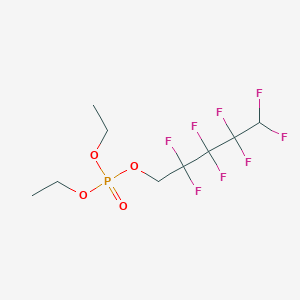
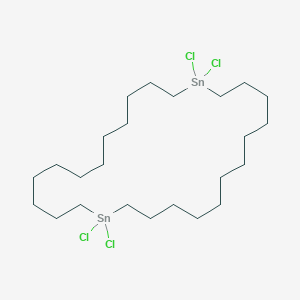
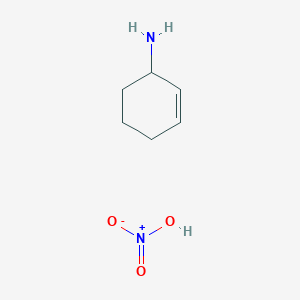
![3,3-Dimethyl-3,4,5a,6,7,8-hexahydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14344329.png)
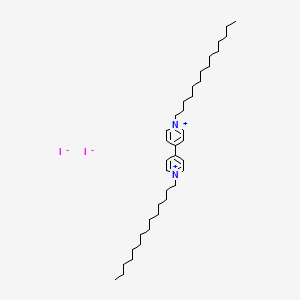
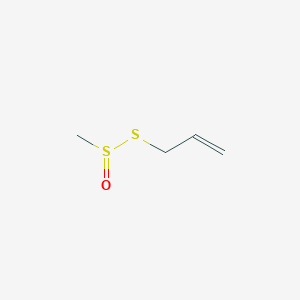

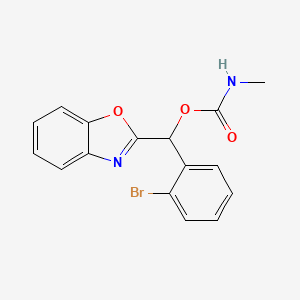
![2-[(Benzyloxy)methoxy]propanal](/img/structure/B14344350.png)
![4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[7,6-c]pyrazole](/img/structure/B14344356.png)
![2-[3-(Trimethylsilyl)propoxy]phenol](/img/structure/B14344380.png)
